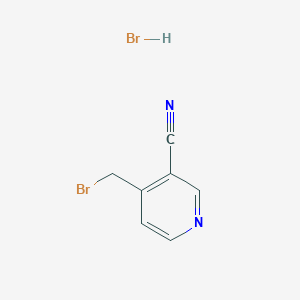
4-(Bromomethyl)nicotinonitrile hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Bromomethyl)nicotinonitrile hydrobromide is an organic compound with the molecular formula C7H6Br2N2. It is a derivative of nicotinonitrile, where a bromomethyl group is attached to the fourth position of the pyridine ring. This compound is typically found as a white crystalline powder and is soluble in water and various organic solvents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)nicotinonitrile hydrobromide typically involves the bromination of 4-methyl nicotinonitrile. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The bromination process results in the formation of 4-(Bromomethyl)nicotinonitrile, which is then treated with hydrobromic acid to yield the hydrobromide salt.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. This involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The bromination step is carefully monitored to prevent over-bromination, and the final product is purified using crystallization techniques.
化学反应分析
Types of Reactions
4-(Bromomethyl)nicotinonitrile hydrobromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are common methods.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include 4-formyl nicotinonitrile and 4-carboxylic acid nicotinonitrile.
Reduction: Products include 4-(aminomethyl)nicotinonitrile.
科学研究应用
4-(Bromomethyl)nicotinonitrile hydrobromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals and as a reagent in organic synthesis.
作用机制
The mechanism of action of 4-(Bromomethyl)nicotinonitrile hydrobromide involves its interaction with nucleophilic sites in biological molecules. The bromomethyl group acts as an electrophile, reacting with nucleophiles such as thiol groups in proteins or nucleic acids. This can lead to the inhibition of enzyme activity or the modification of nucleic acid structures, affecting cellular processes.
相似化合物的比较
Similar Compounds
- 4-(Chloromethyl)nicotinonitrile hydrochloride
- 4-(Iodomethyl)nicotinonitrile iodide
- 4-(Methyl)nicotinonitrile
Uniqueness
4-(Bromomethyl)nicotinonitrile hydrobromide is unique due to its specific reactivity profile. The bromomethyl group is more reactive than the chloromethyl group, making it a more potent electrophile in nucleophilic substitution reactions. Compared to the iodomethyl derivative, it is more stable and easier to handle, providing a balance between reactivity and stability.
属性
分子式 |
C7H6Br2N2 |
|---|---|
分子量 |
277.94 g/mol |
IUPAC 名称 |
4-(bromomethyl)pyridine-3-carbonitrile;hydrobromide |
InChI |
InChI=1S/C7H5BrN2.BrH/c8-3-6-1-2-10-5-7(6)4-9;/h1-2,5H,3H2;1H |
InChI 键 |
VFAKKMRYDCDMCC-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC(=C1CBr)C#N.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















